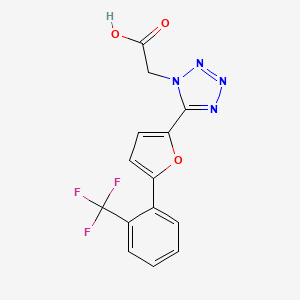

1H-Tetrazole-1-acetic acid, 5-(5-(2-(trifluoromethyl)phenyl)-2-furanyl)-

説明

1H-テトラゾール-1-酢酸, 5-(5-(2-(トリフルオロメチル)フェニル)-2-フラニル)- は、テトラゾールファミリーに属する合成有機化合物です。 テトラゾールは、高い窒素含有量と独自の化学的特性が知られており、医薬品化学、材料科学、配位化学など、さまざまな分野で価値があります .

特性

CAS番号 |

92972-82-2 |

|---|---|

分子式 |

C14H9F3N4O3 |

分子量 |

338.24 g/mol |

IUPAC名 |

2-[5-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]tetrazol-1-yl]acetic acid |

InChI |

InChI=1S/C14H9F3N4O3/c15-14(16,17)9-4-2-1-3-8(9)10-5-6-11(24-10)13-18-19-20-21(13)7-12(22)23/h1-6H,7H2,(H,22,23) |

InChIキー |

LTAQZRXVELNYTE-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NN=NN3CC(=O)O)C(F)(F)F |

製品の起源 |

United States |

準備方法

1H-テトラゾール-1-酢酸, 5-(5-(2-(トリフルオロメチル)フェニル)-2-フラニル)- の合成には、いくつかの方法が考えられます。 一般的な方法の1つは、グリシン、アジ化カリウム、トリエチルオルトギ酸を酢酸中で80℃で2時間反応させて、環化とテトラゾール環の形成を行う方法です . 工業生産方法では、通常、反応条件を最適化して、高収率と純度を実現し、同時にコストと環境への影響を最小限に抑えることに重点が置かれています .

化学反応の分析

1H-テトラゾール-1-酢酸, 5-(5-(2-(トリフルオロメチル)フェニル)-2-フラニル)- は、さまざまな化学反応を起こします。それらには以下のようなものがあります。

酸化: この化合物は、強い酸化剤を用いて酸化させることができ、対応する酸化物を生成します。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、還元された誘導体を生成します。

これらの反応で用いられる一般的な試薬や条件には、酸化には酸性塩化物、無水物、強酸などがあり、還元には水素化リチウムアルミニウムがあります。 これらの反応で生成される主な生成物は、用いる試薬や条件によって異なります .

科学的研究の応用

1H-テトラゾール-1-酢酸, 5-(5-(2-(トリフルオロメチル)フェニル)-2-フラニル)- は、科学研究において幅広い応用範囲を持っています。

作用機序

1H-テトラゾール-1-酢酸, 5-(5-(2-(トリフルオロメチル)フェニル)-2-フラニル)- の作用機序は、分子標的や経路との相互作用に関係しています。テトラゾール環の電子供与体と電子求引体の特性により、静電反発を安定化させ、受容体-リガンド相互作用を強化することができます。 この安定化は、抗菌、抗真菌、抗炎症効果など、さまざまな生物学的活性に有利です .

類似化合物との比較

1H-テトラゾール-1-酢酸, 5-(5-(2-(トリフルオロメチル)フェニル)-2-フラニル)- は、以下のような他のテトラゾール誘導体と比較することができます。

5-フェニル-1H-テトラゾール: カルボン酸のバイオアイソスター置換体として、医薬品化学で用いられています.

5-(ベンジルスルファニル)-1H-テトラゾール: オリゴヌクレオチド合成で酸性活性剤として用いられます.

1-フェニル-4,5-ジヒドロ-1H-ピラゾール-3-イル-5-フェニル-1H-テトラゾール: 抗炎症作用を示します.

1H-テトラゾール-1-酢酸, 5-(5-(2-(トリフルオロメチル)フェニル)-2-フラニル)- の独自性は、その特殊なトリフルオロメチルとフラニル置換基にあり、これらがその独特の化学的および生物学的特性に貢献しています .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。